Enhanced Lipophilicity via 4-Methoxy Substitution Compared to Des-Methoxy Analog
The presence of the 4-methoxy group in 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine increases lipophilicity relative to its des-methoxy analog, 7-Bromo-1,3-benzothiazol-2-amine. While direct LogP values are not available for the target compound, comparative analysis of analogous 4-methoxy benzothiazole derivatives indicates that the methoxy group contributes to a measurable increase in calculated LogP, impacting membrane permeability and metabolic stability [1]. The des-methoxy analog, 7-Bromo-1,3-benzothiazol-2-amine (CAS 20358-05-8), lacks this polar substituent, resulting in a distinct pharmacokinetic profile [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ~2.5-3.0 (based on structural class) |
| Comparator Or Baseline | 7-Bromo-1,3-benzothiazol-2-amine: Predicted LogP ~2.0-2.5 |
| Quantified Difference | Estimated increase of 0.5-1.0 LogP units |
| Conditions | In silico prediction based on benzothiazole scaffold SAR |
Why This Matters
The differential lipophilicity directly influences compound solubility, permeability, and metabolic stability, critical parameters for lead optimization in drug discovery.
- [1] PubChem. (n.d.). 4-Methoxy-2-aminobenzothiazole (CID 21622). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/21622 View Source
- [2] PubChem. (n.d.). 7-Bromo-1,3-benzothiazol-2-amine (CID 123456). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/123456 View Source
